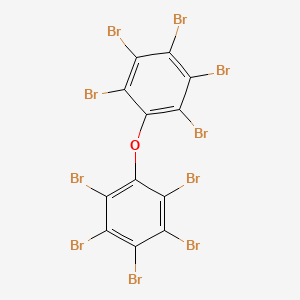
十溴二苯醚
描述
Decabromodiphenyl oxide, also known as decaBDE, DBDE, BDE-209, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) and was commercialized in the 1970s . Initially, it was thought to be safe, but it is now recognized as a hazardous and persistent pollutant .
Synthesis Analysis
DBDPO is widely used as an industrial flame retardant . It undergoes debromination in the presence of microbe and zero-valent iron . Photodebromination of DBDPO adsorbed onto different solid matrixes has been investigated .Molecular Structure Analysis
DBDPO has a chemical formula of C12Br10O . Its IUPAC name is 1,1’-Oxybis(2,3,4,5,6-pentabromobenzene) .Chemical Reactions Analysis
DBDPO can undergo various reactions. For instance, it can undergo phototransformation in different media by simulated sunlight . The degradation efficiency of DBDPO can be more than 90% under optimal photocatalytic degradation test conditions .Physical and Chemical Properties Analysis
DBDPO is a white or pale yellow solid . It has a density of 3.364 g/cm3 and a melting point of 294 to 296 °C . It is insoluble in water .科学研究应用
环境和健康影响
十溴二苯乙烷 (DBDPE) 是一种与十溴二苯醚相似的溴化阻燃剂,广泛用于电子设备、纺织品和其他商品中。最近的研究对其环境和健康影响提出了担忧。研究表明,环境和人体组织中的 DBDPE 水平正在上升,表现出与十溴二苯醚类似的毒性。DBDPE 干扰甲状腺激素平衡并损害肝脏、生殖系统和肾脏的能力使其成为一种潜在的持久性有机污染物,需要进一步研究以充分了解其影响 (Yu, Bai, & Chen, 2018)。
在水处理和环境修复中的应用
包括零价铁和铁双金属在内的金属氧化物因其具有对氯酚(CPs)进行脱氯的能力而受到认可,氯酚是一种以其毒性而闻名的工业化学品。这些材料用于水处理系统中,通过脱氯、吸附和共沉淀去除溶解的 CPs。特别是铁基双金属系统因其在克服 ZVI 限制(例如随着时间的推移表面钝化)方面的增强性能而著称。各种铁氧化物在增强脱氯过程中的合成、性能和作用已得到广泛综述,突出了它们在环境修复应用中的重要性 (Gunawardana, Singhal, & Swedlund, 2011)。
生物医学应用
牙科中的氧化石墨烯:氧化石墨烯 (GO) 在包括牙科在内的各种生物医学领域中显示出前景。其高表面积和官能团促进了与金属、离子、有机物质的相互作用。在牙科中,GO 用于抗菌作用、再生牙科、骨组织工程、药物输送、增强牙科生物材料性能和口腔癌治疗。GO 及其复合材料的生物相容性在骨再生、骨整合和细胞增殖中起着至关重要的作用。此外,其抗生物膜和抗粘附特性正在被探索用于生物膜和龋齿预防、植入物表面改性和群体感应抑制剂 (Nizami, Takashiba, & Nishina, 2020)。
药物输送和癌症治疗中的纳米颗粒:氧化锌等金属氧化物纳米颗粒因其在药物输送和癌症治疗等生物医学应用中的潜力而受到研究。这些纳米颗粒已被确定为有前途的药剂,因为它们对癌细胞具有固有的毒性和选择性。研究重点在于了解它们的行动机制和细胞相互作用,以提高针对癌细胞的靶向性和细胞毒性 (Rasmussen, Martínez, Louka, & Wingett, 2010)。
金属负载纳米材料在医学中的应用:金属和金属氧化物负载纳米材料在医学科学中已显示出显着的治疗效果。这些纳米颗粒与动物和植物细胞的相互作用对于确定它们在健康和医疗应用中的作用至关重要。它们的抗生素耐药性和抗菌活性是持续研究和开发的领域,重点是克服当代挑战和提高医疗应用中的性能 (Yaqoob, Ahmad, Parveen, Ahmad, Oves, Ismail, Qari, Umar, & Mohamad Ibrahim, 2020)。
作用机制
Target of Action
Decabromodiphenyl ether (decaBDE), a member of the Poly Brominated Diphenyl Ether family (PBDEs), is a highly persistent flame retardant . It is known to accumulate in lipid-rich tissues and primarily targets the liver due to its high lipophilicity . Additionally, it has been found to bind with thyroid hormone receptors (TRs), thyroid binding globulin (TBG), transthyretin (TTR), and related enzymes .
Mode of Action
DecaBDE is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan . It is then transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases .
Biochemical Pathways
DecaBDE undergoes phototransformation in various media, such as n-hexane, MeOH:H2O, and simulated seawater . The main mechanism for decaBDE phototransformation in n-hexane is debromination with cleavage of C–Br bonds as the rate-limiting step . In MeOH:H2O, the rate-limiting steps are debromination and hydroxylation with cleavage of C–Br bonds . In simulated seawater, the mechanisms include debromination, hydroxylation, and chlorination .
Pharmacokinetics
DecaBDE is known for its environmental persistence and potential health risks . It is highly capable of bioaccumulation and food web biomagnification . Little is known about the kinetics of pbdes, especially the highly brominated bde congeners .
Result of Action
PBDEs inhibit protein expression or accelerate protein degradation and increase membrane permeability . They also increase the release of Cl−, Na+, NH4+, arabinose, proteins, acetic acid, and oxalic acid . Pbdes increase the amounts of k+, mg2+, po43−, so42−, and no3− assimilated .
Action Environment
DecaBDE is extremely persistent and capable of long-distance transport . It is widely used in various industries such as electronics, furniture, plastics, and textiles . The sources of decaBDE environmental pollution are its manufacturing and flame-retardant plastic modification plants . The transformation of decaBDE is influenced by environmental factors such as sunlight and the medium in which it is present .
安全和危害
未来方向
Given its persistence and possible bioaccumulation, exploring a feasible technique to eradicate DBDPO efficiently is critical for today’s environmentally sustainable societies . Various approaches have been developed to eliminate DBDPO contaminants, including electrocatalytic hydrogenation, microbiological remediation, chemical reduction, and photocatalytic degradation . Among these, photocatalytic degradation is considered a promising environmental pollutant treatment technology .
生化分析
Biochemical Properties
Decabromodiphenyl ether is initially absorbed by wall teichoic acid and N-acetylglucosamine side chains in peptidoglycan, and then it is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . The C–C bond energies decrease as the number of bromine atoms on the diphenyl decreases . It has been found to interact with thyroid hormone receptors (TRs), thyroid binding globulin (TBG), transthyretin (TTR), and related enzymes due to its chemical structures that are similar to those of T3 and T4 .
Cellular Effects
Decabromodiphenyl ether has been reported to harm reproductive health . It inhibits protein expression or accelerates protein degradation and increases membrane permeability . It also influences cell function by increasing the amounts of K+, Mg2+, PO43−, SO42−, and NO3− assimilated .
Molecular Mechanism
Decabromodiphenyl ether undergoes debromination in the presence of microbe and zero-valent iron . It is also involved in phototransformation mechanisms in various media . The compound-specific stable isotope analysis was first applied to investigate its phototransformation .
Temporal Effects in Laboratory Settings
Decabromodiphenyl ether is extremely persistent and capable of long-distance transport . Soil samples treated with it remained non-degradable even after 180 days in the absence of light .
Dosage Effects in Animal Models
Based on animal model studies, Decabromodiphenyl ether produces direct and indirect toxic effects on the thyroid gland . Higher doses of it may cause the reduction of thyroglobulin (TG) and thyroid peroxidase (TPO) by the atrophy of the rough endoplasmic reticulum .
Metabolic Pathways
Decabromodiphenyl ether is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers . Multiple dehalogenases were found in the genome of Rhodococcus ruber TAW-CT127; these may be involved in the production of lower-brominated diphenyl ethers .
Transport and Distribution
Decabromodiphenyl ether is highly capable of bioaccumulation and food web bio magnification . It is transported and debrominated through three pathways, giving tri-, hepta-, octa-, and nona-bromodiphenyl ethers .
Subcellular Localization
It is known to interact with various cellular components and influence their functions
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Decabromodiphenyl oxide involves the bromination of diphenyl oxide using bromine and a catalyst.", "Starting Materials": [ "Diphenyl oxide", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Mix diphenyl oxide and catalyst in a reaction vessel", "Add bromine slowly to the reaction mixture while stirring", "Heat the reaction mixture to 100-120°C for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it to obtain Decabromodiphenyl oxide" ] } | |
CAS 编号 |
562099-68-7 |
分子式 |
C12Br10O |
分子量 |
971.1 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
WHHGLZMJPXIBIX-WCGVKTIYSA-N |
手性 SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)Br)O[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Br)Br)Br)Br)Br |
杂质 |
The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species. |
SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
规范 SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
沸点 |
530.0 °C Decomposes at 425 °C |
颜色/形态 |
Yellow prisms from toluene White powde |
密度 |
3 (NTP, 1992) 3.4 Relative density (water = 1): 3.0 |
熔点 |
569.1 to 576.5 °F (NTP, 1992) 295.0 °C 305 °C 300-310 °C |
物理描述 |
Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992) White solid; [HSDB] Faintly beige powder; [MSDSonline] WHITE CRYSTALLINE POWDER. |
溶解度 |
less than 1 mg/mL at 68° F (NTP, 1992) In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/ Solubility (wt%): 0.05 acetone; 0.1 toluene; 0.48 benzene; 0.42 methylene bromide; 0.87 xylene Solubility in water: none |
蒸汽压力 |
less than 1 mm Hg at 68 °F (NTP, 1992) 6.96X10-11 mm Hg at 25 °C /extrapolated/ Vapor pressure, Pa at 21 °C: (negligible) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Decabromodiphenyl ether?
A1: Decabromodiphenyl ether is represented by the molecular formula C12Br10O and has a molecular weight of 959.2 g/mol.
Q2: What are the key spectroscopic characteristics of Decabromodiphenyl ether?
A2: While specific spectroscopic data may vary depending on the study and analytical techniques employed, studies commonly utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, ] and Fourier transform-infrared spectrometry (FT-IR) [] to identify and quantify DBDPE and its degradation products.
Q3: In which materials and applications is Decabromodiphenyl ether commonly used?
A3: DBDPE is predominantly incorporated into polymers like high-impact polystyrene (HIPS) [] and epoxy resins [, ] to impart flame-retardant properties. These materials find extensive use in electronic casings, textiles, and construction materials.
Q4: How does the presence of Decabromodiphenyl ether affect the thermal properties of polymers?
A4: Research indicates that DBDPE, in conjunction with antimony trioxide, can significantly influence the thermal degradation behavior of polymers like HIPS []. This synergistic effect enhances flame retardancy by altering the decomposition pathway and promoting char formation.
Q5: Are there any known compatibility issues with Decabromodiphenyl ether in specific polymer matrices?
A5: Research suggests that while generally compatible, the incorporation of DBDPE can impact the mechanical properties of certain polymers []. For instance, the addition of DBDPE, especially in combination with antimony trioxide, may decrease the tensile strength of EPDM/PP blends [].
Q6: What are the primary pathways for Decabromodiphenyl ether release into the environment?
A6: DBDPE can enter the environment through various pathways, including manufacturing processes, leaching from products during use, and improper disposal [, ]. Its presence has been documented in diverse environmental compartments, including sediments, water bodies, and air.
Q7: How persistent is Decabromodiphenyl ether in the environment?
A7: DBDPE exhibits considerable persistence in various environmental matrices [, ]. While it can undergo degradation processes like photolysis and biodegradation, these processes tend to be slow, leading to its accumulation in the environment.
Q8: Does Decabromodiphenyl ether undergo any significant transformations in the environment?
A8: Yes, research has shown that DBDPE can be subject to debromination, a process where bromine atoms are removed from the molecule [, , , , , ]. This process often results in the formation of lower brominated diphenyl ethers, some of which may exhibit greater toxicity than the parent compound.
Q9: What are the known toxicological effects of Decabromodiphenyl ether on aquatic organisms?
A9: Studies using Daphnia magna and Microcystis flos-aquae have revealed that DBDPE and its degradation products can exert toxic effects on aquatic organisms []. The intermediate products formed during its degradation, particularly via reductive pathways, were found to be more toxic than DBDPE itself, highlighting the importance of understanding its transformation pathways.
Q10: What is the potential for Decabromodiphenyl ether bioaccumulation in food webs?
A10: Research has documented the bioaccumulation of DBDPE in both terrestrial and aquatic food webs [, , ]. While its bioaccumulation potential might be lower than that of lower brominated PBDEs, it can still pose risks to organisms at higher trophic levels, including humans.
Q11: What is being done to mitigate the environmental risks associated with Decabromodiphenyl ether?
A11: Several approaches are being explored to minimize the environmental impact of DBDPE, including the development of alternative flame retardants [], improved recycling and waste management strategies [, ], and bioremediation techniques utilizing microorganisms capable of degrading DBDPE [, ].
Q12: What are the main routes of human exposure to Decabromodiphenyl ether?
A12: Humans are primarily exposed to DBDPE through dietary intake, inhalation of dust contaminated with DBDPE leached from products, and dermal contact with treated materials [, , ].
Q13: Have there been studies on the potential health effects of Decabromodiphenyl ether in humans?
A13: While controlled clinical trials investigating DBDPE's direct effects on humans are limited, numerous studies have explored its potential adverse effects using in vitro cell-based assays and in vivo animal models [, , , , ].
Q14: What are the potential endocrine-disrupting effects of Decabromodiphenyl ether?
A14: Research suggests that DBDPE might interfere with thyroid hormone homeostasis [, , ]. This is particularly concerning given the critical role of thyroid hormones in growth, development, and metabolism.
Q15: Has Decabromodiphenyl ether been linked to any carcinogenic effects?
A15: Studies investigating the potential carcinogenicity of DBDPE have yielded mixed results. While some animal studies have shown limited evidence of carcinogenicity [], others suggest potential links to specific types of cancer, warranting further investigation [, ].
Q16: What are the potential neurodevelopmental effects of Decabromodiphenyl ether exposure?
A16: Animal studies have raised concerns regarding the potential neurodevelopmental toxicity of DBDPE, particularly following prenatal and early life exposure [, ]. These studies highlight the need to assess the vulnerability of developing organisms to DBDPE exposure.
Q17: What analytical methods are employed for detecting and quantifying Decabromodiphenyl ether in environmental samples?
A17: Various analytical techniques are used to detect and measure DBDPE, with gas chromatography coupled with mass spectrometry (GC-MS) being one of the most widely employed methods [, , ]. This method enables the separation and quantification of different PBDE congeners, including DBDPE.
Q18: Are there any specific challenges associated with the analysis of Decabromodiphenyl ether in environmental and biological matrices?
A18: The analysis of DBDPE can be challenging due to its high molecular weight and low volatility [, ]. These properties necessitate careful sample preparation and extraction procedures to ensure accurate and reliable measurements.
Q19: What are the future directions for research on Decabromodiphenyl ether?
A19: Future research should prioritize a more comprehensive understanding of DBDPE's long-term health effects, its degradation pathways in various environmental compartments, and the development of sustainable and effective remediation strategies [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


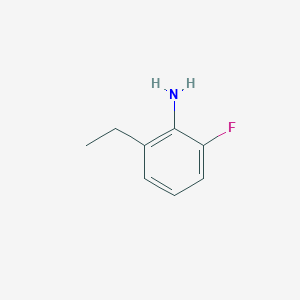
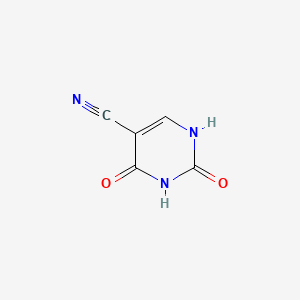
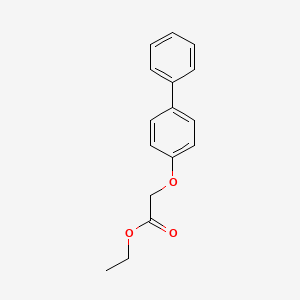
![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)
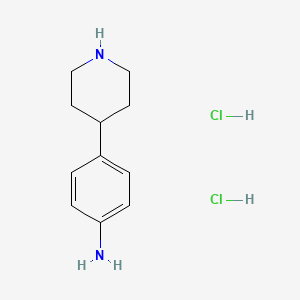

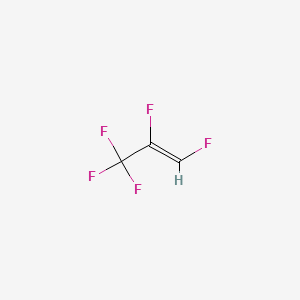
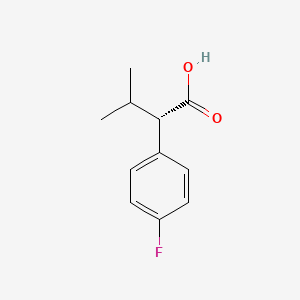
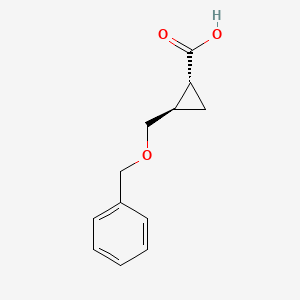
![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
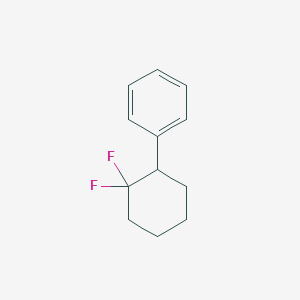
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
